REACTION_CXSMILES
|
C[O:2][C:3](=O)[C@:4]([CH2:13][CH2:14][CH2:15][CH3:16])([CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[NH2:5].[Li+].[BH4-]>C1COCC1>[NH2:5][C:4]([CH2:6][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1)([CH2:13][CH2:14][CH2:15][CH3:16])[CH2:3][OH:2] |f:1.2|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After 2 h at reflux
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
quenched by the dropwise addition of MeOH
|
Type
|
CUSTOM
|
Details
|
After the volatiles were removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the remaining residue was redissolved in 23 mL 1N HCl
|
Type
|
TEMPERATURE
|
Details
|
heated to 45° C. for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the remaining residue was redissolved in saturated aqueous NaHCO3
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with CHCl3 (4×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics layers were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC(CO)(CCCC)CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |